molecular formula C21H19NO2 B12593392 N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-5-methylbenzamide CAS No. 648924-59-8

N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-5-methylbenzamide

Cat. No.: B12593392
CAS No.: 648924-59-8
M. Wt: 317.4 g/mol
InChI Key: PUKADIPDHKPTPW-UHFFFAOYSA-N
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Description

N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-5-methylbenzamide is an organic compound that features a biphenyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-5-methylbenzamide typically involves the reaction of 3-bromomethylbiphenyl with 2-hydroxy-5-methylbenzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the bromine atom is replaced by the benzamide group. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-5-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzamide structure can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of nitro or halogenated biphenyl derivatives.

Scientific Research Applications

N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-5-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-5-methylbenzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The biphenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the benzamide structure can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler structure with two connected phenyl rings.

    N-[([1,1’-Biphenyl]-4-yl)methyl]-2-hydroxy-5-methylbenzamide: A similar compound with the biphenyl group attached at a different position.

    2-Hydroxy-5-methylbenzamide: Lacks the biphenyl group but shares the benzamide structure.

Uniqueness

N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-5-methylbenzamide is unique due to the specific positioning of the biphenyl group, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, potentially leading to novel applications in various fields.

Properties

CAS No.

648924-59-8

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

2-hydroxy-5-methyl-N-[(3-phenylphenyl)methyl]benzamide

InChI

InChI=1S/C21H19NO2/c1-15-10-11-20(23)19(12-15)21(24)22-14-16-6-5-9-18(13-16)17-7-3-2-4-8-17/h2-13,23H,14H2,1H3,(H,22,24)

InChI Key

PUKADIPDHKPTPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)NCC2=CC(=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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